molecular formula C16H30N2 B5005559 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine

1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine

Cat. No.: B5005559
M. Wt: 250.42 g/mol
InChI Key: ZDIFTFWJHWYIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Methyl Group: The methyl group is introduced via alkylation reactions.

    Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization of appropriate amines.

    Coupling of Cyclopentane and Piperidine Rings: The final step involves coupling the cyclopentane and piperidine rings through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperidine ring or the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives or other substituted piperidines.

Scientific Research Applications

1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to pain, inflammation, or other physiological processes.

Comparison with Similar Compounds

    1-(Cyclopentyl)-4-piperidin-1-ylpiperidine: Similar structure but lacks the methyl group on the cyclopentane ring.

    1-(3-Methylcyclohexyl)-4-piperidin-1-ylpiperidine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: 1-(3-Methylcyclopentyl)-4-piperidin-1-ylpiperidine is unique due to the presence of the methyl group on the cyclopentane ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-methylcyclopentyl)-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c1-14-5-6-16(13-14)18-11-7-15(8-12-18)17-9-3-2-4-10-17/h14-16H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFTFWJHWYIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.